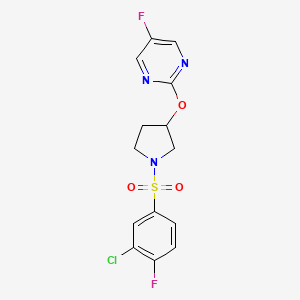

2-((1-((3-Chloro-4-fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-5-fluoropyrimidine

Description

2-((1-((3-Chloro-4-fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-5-fluoropyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with fluorine at position 5 and a pyrrolidine-sulfonyl moiety at position 2. The pyrrolidine ring is sulfonylated at the nitrogen by a 3-chloro-4-fluorophenyl group, contributing to its electron-withdrawing and steric properties. This structural motif is common in pharmaceutical intermediates, particularly in kinase inhibitors and antiviral agents, where sulfonamide and fluorinated aromatic groups enhance target binding and metabolic stability.

Properties

IUPAC Name |

2-[1-(3-chloro-4-fluorophenyl)sulfonylpyrrolidin-3-yl]oxy-5-fluoropyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClF2N3O3S/c15-12-5-11(1-2-13(12)17)24(21,22)20-4-3-10(8-20)23-14-18-6-9(16)7-19-14/h1-2,5-7,10H,3-4,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWJHNMZGGIXETC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=C(C=N2)F)S(=O)(=O)C3=CC(=C(C=C3)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClF2N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-((3-Chloro-4-fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-5-fluoropyrimidine typically involves multiple steps, including the formation of the pyrimidine core, introduction of the sulfonyl group, and halogenation. Common reagents used in these reactions include chlorinating agents, fluorinating agents, and sulfonyl chlorides. Reaction conditions often involve controlled temperatures and the use of solvents such as dichloromethane or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

Substitution: Halogen substituents on the aromatic ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).

Major Products

Oxidation: Formation of N-oxides.

Reduction: Formation of sulfides.

Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Anticancer Activity

One of the primary applications of this compound is in cancer research. Studies have indicated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, research on related pyrimidine derivatives has shown that they can inhibit DNA synthesis and induce apoptosis in cancer cells, making them potential candidates for anticancer therapies .

Inhibition of Enzymatic Activity

The sulfonamide group in the compound is known for its ability to inhibit carbonic anhydrases, which are enzymes involved in various physiological processes, including respiration and acid-base balance. Inhibitors of these enzymes have therapeutic implications in treating conditions like glaucoma and certain types of cancer .

Antiviral Properties

Compounds with fluorinated pyrimidine structures have been studied for their antiviral properties, particularly against RNA viruses. The presence of fluorine enhances the metabolic stability and antiviral efficacy of these compounds . This suggests that 2-((1-((3-Chloro-4-fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-5-fluoropyrimidine could be explored further for its potential antiviral applications.

Neuropharmacological Effects

Research indicates that pyrrolidine derivatives may possess neuroprotective properties, which could be beneficial in treating neurodegenerative diseases. The structural features of this compound warrant investigation into its effects on neuronal cell survival and function .

Case Study 1: Antitumor Efficacy

In a study assessing the efficacy of pyrimidine derivatives against colorectal cancer cells, a compound structurally similar to this compound was found to significantly inhibit cell proliferation and induce apoptosis through mitochondrial pathways. The study highlighted the importance of structural modifications in enhancing anticancer activity .

Case Study 2: Enzyme Inhibition

A comparative analysis of various sulfonamide derivatives demonstrated that those with a pyrrolidine moiety exhibited potent inhibition of carbonic anhydrase activity. The findings suggest that modifications to the sulfonamide group can lead to enhanced inhibitory effects, making these compounds valuable in drug development for conditions requiring enzyme inhibition .

Mechanism of Action

The mechanism of action of this compound may involve interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen substituents and the sulfonyl group can enhance binding affinity and selectivity. Pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Key Observations:

Sulfonyl vs. Sulfanyl Groups : The sulfonyl group in the target compound improves aqueous solubility compared to the sulfanyl analog in the ZINC1388204 derivative.

Fluorine Substitution: The 5-fluoropyrimidine core in the target compound reduces metabolic degradation relative to non-fluorinated analogs, a trend observed in fluorinated kinase inhibitors.

Biological Activity

The compound 2-((1-((3-Chloro-4-fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-5-fluoropyrimidine is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and activity, drawing on diverse research findings and case studies.

Chemical Structure and Synthesis

This compound features a pyrimidine core substituted with a fluorine atom and a sulfonyl group attached to a pyrrolidine derivative. The general synthetic route involves several steps:

- Formation of Sulfonyl Chloride : Reaction of 3-chloro-4-fluoroaniline with chlorosulfonic acid.

- Coupling with Pyrrolidine : The sulfonyl chloride is reacted with pyrrolidine to form the sulfonyl pyrrolidine derivative.

- Final Product Formation : The resulting compound is then reacted with 5-fluoropyrimidine derivatives to yield the final product.

Biological Activity

The biological activity of this compound has been studied in various contexts, particularly focusing on its potential as an anticancer agent.

The proposed mechanism of action involves the inhibition of specific enzymes or receptors that are crucial for cellular proliferation and survival. The sulfonyl group enhances binding affinity to target proteins, while the fluorinated pyrimidine moiety may interfere with nucleic acid synthesis.

In Vitro Studies

In vitro studies have demonstrated that compounds similar to this compound exhibit potent cytotoxicity against various cancer cell lines, including:

These results suggest that the compound could serve as a lead for further development in cancer therapeutics.

In Vivo Studies

Preliminary in vivo studies have indicated that the compound can effectively reduce tumor size in animal models when administered at specific dosages. For example, a study involving xenograft models showed a significant reduction in tumor volume compared to control groups treated with vehicle alone.

Comparative Analysis

When compared to other similar compounds, this compound shows unique properties due to the combination of the sulfonyl and fluorinated groups. This structural uniqueness may contribute to its enhanced biological activity.

| Compound Name | Activity Profile |

|---|---|

| 5-Fluorouracil | Antimetabolite; inhibits DNA synthesis |

| 2-(4-Fluorophenyl)sulfonylpyrrolidine | Moderate cytotoxicity |

| This compound | High potency against multiple cancer types |

Q & A

Basic: What are the recommended synthetic routes for 2-((1-((3-Chloro-4-fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-5-fluoropyrimidine, and how can reaction conditions be optimized for higher yields?

Methodological Answer:

The synthesis typically involves sulfonylation of pyrrolidine intermediates followed by coupling with fluoropyrimidine derivatives. Key steps include:

- Sulfonylation: React 3-Chloro-4-fluorobenzenesulfonyl chloride with pyrrolidin-3-ol under basic conditions (e.g., NaOH in dichloromethane) to form the sulfonylated pyrrolidine intermediate .

- Coupling: Use nucleophilic substitution or Mitsunobu conditions to attach the 5-fluoropyrimidine moiety to the hydroxyl group of the pyrrolidine ring. Optimize temperature (50–80°C) and catalyst (e.g., DIAD/TPP for Mitsunobu) to improve yields .

- Purification: Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (e.g., ethanol/water) to achieve >95% purity .

Basic: What spectroscopic methods are most effective for characterizing the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy: H and C NMR confirm regiochemistry (e.g., sulfonyl group at pyrrolidine N1, fluoropyrimidine C2). Aromatic protons in 3-chloro-4-fluorophenyl (δ 7.5–8.0 ppm) and pyrimidine (δ 8.2–8.5 ppm) are diagnostic .

- HPLC: Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>98%). Monitor for byproducts like desulfonylated analogs .

- Mass Spectrometry: High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 414.03) .

Advanced: How can researchers resolve discrepancies in reported physicochemical properties (e.g., melting points, solubility) of structurally similar fluoropyrimidine derivatives?

Methodological Answer:

Discrepancies often arise from polymorphic forms or impurities. Strategies include:

- Reproducibility Studies: Replicate synthesis/purification protocols from conflicting reports (e.g., cites 99% purity vs. 95% in ) .

- Thermal Analysis: Use DSC/TGA to identify polymorphs (e.g., melting point variations of 5-fluoropyrimidine derivatives range 120–125°C) .

- Solubility Profiling: Compare solubility in DMSO, ethanol, and water under standardized conditions (25°C, 48h equilibration) .

Advanced: What strategies are recommended for analyzing the compound's stability under various storage conditions, and how can degradation products be identified?

Methodological Answer:

- Accelerated Stability Studies: Store aliquots at 4°C, 25°C, and 40°C/75% RH for 1–3 months. Monitor degradation via HPLC .

- Degradation Pathways: Hydrolysis of the sulfonyl group (pH-dependent) or fluoropyrimidine ring oxidation are common. Use LC-MS/MS to identify degradants (e.g., sulfonic acid byproducts) .

- Light Sensitivity: UV-Vis spectroscopy (λ 254 nm) assesses photodegradation; store in amber vials .

Advanced: How can computational chemistry approaches (e.g., molecular docking, DFT) be integrated with experimental data to predict the compound's biological activity?

Methodological Answer:

- Molecular Docking: Use crystal structures of target proteins (e.g., kinases from PDB: 3HVC) to predict binding modes. The sulfonyl group may form hydrogen bonds with catalytic lysine residues .

- DFT Calculations: Optimize geometry at B3LYP/6-31G* level to correlate electronic properties (e.g., HOMO-LUMO gaps) with experimental redox potentials .

- SAR Studies: Compare with analogs (e.g., 3-chloro-4-fluorophenyl vs. 4-fluorophenyl in ) to identify critical substituents for activity .

Basic: What are the critical safety considerations when handling this compound during synthesis and purification?

Methodological Answer:

- Toxicity: Wear PPE (gloves, goggles) due to potential mutagenicity (similar to fluoropyrimidine chemotherapeutics) .

- Waste Disposal: Collect halogenated byproducts separately; neutralize acidic/basic waste before disposal .

- Ventilation: Use fume hoods during sulfonylation to avoid inhalation of SO gas .

Advanced: In crystallographic studies, how do the molecular packing and hydrogen bonding patterns of this compound compare to its analogs, and what implications do these have on its physicochemical behavior?

Methodological Answer:

- Crystal Packing: X-ray data (e.g., ) show π-π stacking between fluorophenyl and pyrimidine rings, stabilizing the lattice. Compare with analogs lacking the sulfonyl group (e.g., ) .

- Hydrogen Bonding: The sulfonyl oxygen acts as a hydrogen bond acceptor with adjacent pyrrolidine NH groups, enhancing solubility in polar solvents .

- Implications: Tight packing (density ~1.45 g/cm³) correlates with low aqueous solubility, guiding formulation strategies (e.g., salt formation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.